2-(乙硫基)-5-硝基吡啶

描述

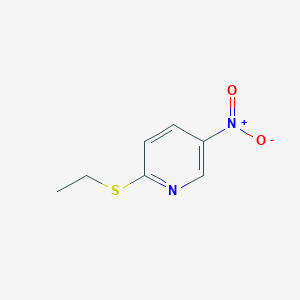

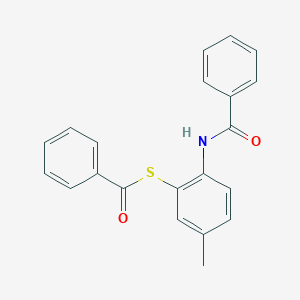

2-(Ethylthio)-5-nitropyridine is a heterocyclic compound that is used in a wide variety of scientific research applications. It is a synthetic organic compound with a molecular formula of C6H6N2OS, and it has a molar mass of 150.17 g/mol. It is an odorless, yellow-orange crystalline solid that is insoluble in water. It is a versatile compound that can be used in various reactions, including the synthesis of other compounds and the study of biochemical and physiological effects. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

科学研究应用

在水介质中检测金属离子

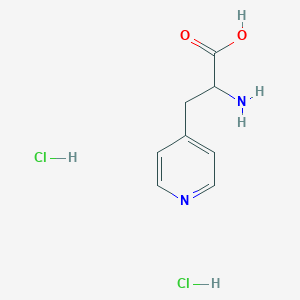

2-(乙硫基)-5-硝基吡啶衍生物已被用于开发用于检测水介质中的金属离子如Fe3+和Hg2+的荧光探针。这种探针在环境监测和生物系统中具有重要价值。例如,Singh、Thakur、Raj和Pandey(2020)设计了基于2-氨基乙基吡啶的荧光化合物,与Fe3+离子相互作用时增强荧光,并且与Hg2+离子显示荧光变化,展示了在实际水样品和生物系统中检测和估计微量Fe3+和Hg2+的潜在应用(Singh et al., 2020)。

合成取代吡啶

该化合物已被用于取代反应,以创建各种取代吡啶。Bakke和Sletvold(2003)研究了5-硝基吡啶-2-磺酸及其钾盐的反应,成功地用氧、氮和卤代亲核试剂取代磺酸基团,导致各种2-取代5-硝基吡啶的形成(Bakke & Sletvold, 2003)。

结构和振动研究

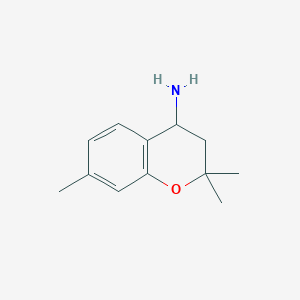

Lorenc(2012)对2-N-乙基氨基-5-甲基-4-硝基吡啶(EN5MP)进行了研究,这是2-(乙硫基)-5-硝基吡啶的衍生物。他们分析了其分子结构和振动光谱,揭示了其二聚体结构和氢键系统的见解。这种分析对于理解这类化合物的分子行为和潜在应用至关重要(Lorenc, 2012)。

可编程分子二极管

3-硝基-2-(3'-硝基-2'-乙炔基吡啶)-5-硫代吡啶,一种相关分子,显示出作为可编程分子二极管的潜力。Derosa、Guda和Seminario(2003)发现这种分子表现出电荷诱导的构象转换和整流行为,暗示其在纳米尺度电子设备中的潜在用途,如由外部场或偏置电压控制的存储器或纳米致动器(Derosa, Guda, & Seminario, 2003)。

量子化学研究

Velmurugan、Kumaresan、Durai Nayagam、Bhuvanesh、Athimoolam和Palanisamy(2018)对与2-(乙硫基)-5-硝基吡啶结构相关的2-氨基-5-硝基吡啶的非质子转移共晶进行了量子化学研究。他们的研究为了解分子相互作用和稳定性提供了宝贵的见解,这对于新材料和药物的开发至关重要(Velmurugan et al., 2018)。

作用机制

Target of Action

Similar compounds, such as certain rhodium complexes, have been found to interact with biomolecules like dna, rna, protein kinases, and other relevant biomolecules

Mode of Action

Compounds with similar structures, such as sethoxydim, have been found to inhibit acetyl-coa carboxylase (accase), an enzyme catalyzing the first step in de novo fatty acid synthesis . This inhibition presumably blocks the production of phospholipids, which are essential components of cell membranes . It’s possible that 2-(Ethylthio)-5-nitropyridine may have a similar mode of action, but this needs to be confirmed with further studies.

Biochemical Pathways

The inhibition of acetyl-coa carboxylase (accase) by similar compounds can affect lipid biosynthesis and, consequently, the integrity of cell membranes . This could potentially lead to a variety of downstream effects, including impaired cell growth and function.

Pharmacokinetics

Similar compounds like sethoxydim are known to be rapidly absorbed by both roots and foliage, and are generally rainfast by 1 hour after application . Sethoxydim is systemic and is translocated via both xylem and phloem to meristematic regions of roots, rhizomes, and shoots where it accumulates . Its translocation is relatively slow . These properties may give some indication of the potential pharmacokinetic behavior of 2-(Ethylthio)-5-nitropyridine, but direct studies on this compound are needed for confirmation.

Result of Action

The inhibition of acetyl-coa carboxylase (accase) by similar compounds can lead to impaired cell growth and function due to the disruption of lipid biosynthesis and cell membrane integrity .

Action Environment

The action, efficacy, and stability of 2-(Ethylthio)-5-nitropyridine can be influenced by various environmental factors. For instance, rainfall within 1 hour after application may reduce the efficacy of similar compounds like sethoxydim . Additionally, if the treated organisms are stressed (lack of moisture, flooding, prolonged cool temperatures), the control exerted by the compound will be delayed or reduced . Since there is no residual activity, a second application and/or cultivation may be necessary to control a new flush of organisms .

属性

IUPAC Name |

2-ethylsulfanyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-2-12-7-4-3-6(5-8-7)9(10)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPUTNNENYPAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444988 | |

| Record name | 2-(Ethylthio)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107756-05-8 | |

| Record name | 2-(Ethylthio)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid](/img/structure/B172003.png)

![N-Cbz-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B172023.png)

![[6,10,12,16,18,22,24-Heptakis(diphenoxyphosphoryloxy)-2,8,14,20-tetramethyl-4-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl] diphenyl phosphate](/img/structure/B172033.png)

![Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B172035.png)